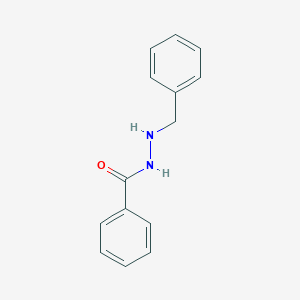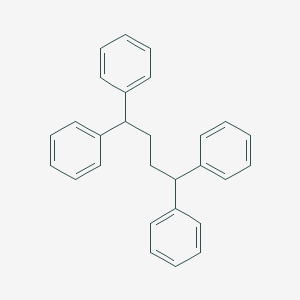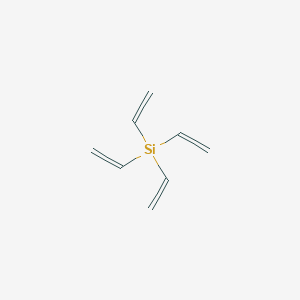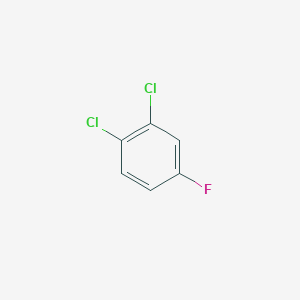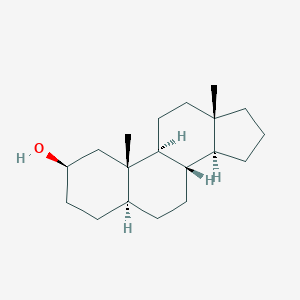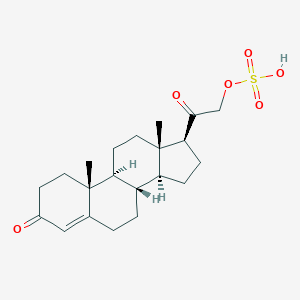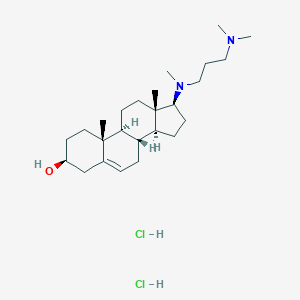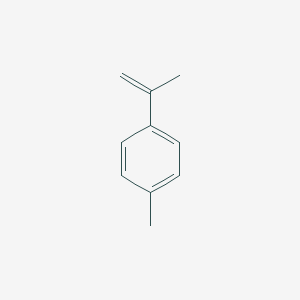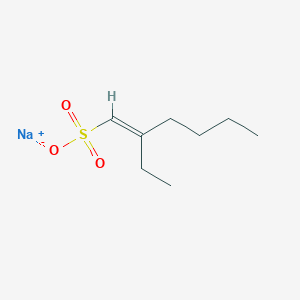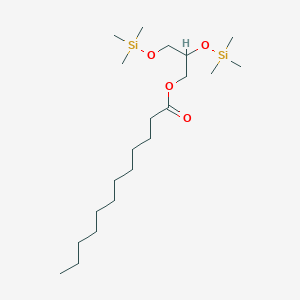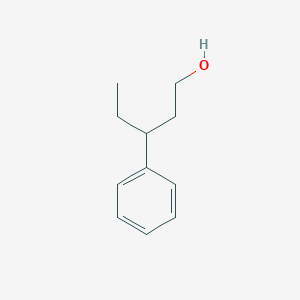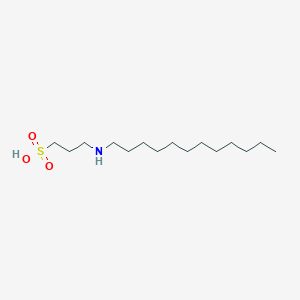
3-(Dodecylamino)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylamino)propane-1-sulfonic acid (DDPS) is a zwitterionic surfactant that is commonly used in scientific research applications. DDPS has a unique structure that makes it a useful tool for studying the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
3-(Dodecylamino)propane-1-sulfonic acid has a wide range of scientific research applications, including protein purification, membrane protein solubilization, and stabilization of enzymes and antibodies. 3-(Dodecylamino)propane-1-sulfonic acid is also used as a surfactant in chromatography and electrophoresis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is used in the production of nanoparticles and liposomes.
Mecanismo De Acción
3-(Dodecylamino)propane-1-sulfonic acid acts as a surfactant by disrupting the lipid bilayer of cell membranes. The hydrophobic tail of 3-(Dodecylamino)propane-1-sulfonic acid inserts itself into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the solubilization of membrane proteins.
Efectos Bioquímicos Y Fisiológicos
3-(Dodecylamino)propane-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Dodecylamino)propane-1-sulfonic acid can stabilize enzymes and antibodies, solubilize membrane proteins, and enhance the activity of various enzymes. In vivo studies have shown that 3-(Dodecylamino)propane-1-sulfonic acid can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Dodecylamino)propane-1-sulfonic acid in lab experiments is its ability to solubilize membrane proteins. This is particularly useful for studying membrane-bound enzymes and receptors. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is compatible with a wide range of buffer conditions and is relatively inexpensive.
One limitation of using 3-(Dodecylamino)propane-1-sulfonic acid is its potential to interfere with downstream assays. 3-(Dodecylamino)propane-1-sulfonic acid can interfere with certain enzymatic assays and can also cause interference in mass spectrometry analysis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid can be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research. One area of interest is the development of new methods for protein purification using 3-(Dodecylamino)propane-1-sulfonic acid. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid could be used in the production of drug delivery systems such as liposomes and nanoparticles. Another potential area of research is the use of 3-(Dodecylamino)propane-1-sulfonic acid in the study of membrane-bound receptors and their signaling pathways.
Conclusion
In conclusion, 3-(Dodecylamino)propane-1-sulfonic acid is a useful tool for studying membrane proteins and has a wide range of scientific research applications. The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid is relatively simple and inexpensive. 3-(Dodecylamino)propane-1-sulfonic acid has been shown to have various biochemical and physiological effects, and its use has both advantages and limitations in lab experiments. There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research, including the development of new methods for protein purification and the study of membrane-bound receptors.
Métodos De Síntesis
The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid involves the reaction of dodecylamine with 1,3-propanesultone. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white or off-white powder that is soluble in water.
Propiedades
Número CAS |
1120-00-9 |
|---|---|
Nombre del producto |
3-(Dodecylamino)propane-1-sulfonic acid |
Fórmula molecular |
C15H33NO3S |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
3-(dodecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
Clave InChI |
ONDJNAKJCWJYSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Sinónimos |
3-(Dodecylamino)-1-propanesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



